molecular formula C10H15N3O3 B13920355 tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate

tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate

Cat. No.: B13920355
M. Wt: 225.24 g/mol
InChI Key: KFOMWLPDGGARNR-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate: is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate pyridazine derivative and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate undergoes various chemical reactions, including :

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The pyridazine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate can be compared with other similar compounds, such as :

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the pyridazine ring.

    tert-Butyl (5-methylpiperidin-3-yl)carbamate: Contains a piperidine ring instead of a pyridazine ring.

    tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Features a pyrrolo[2,3-b]pyridine ring with a trifluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxymethyl group and a tert-butyl carbamate group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyridazin-3-yl]carbamate

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-8-4-7(6-14)5-11-13-8/h4-5,14H,6H2,1-3H3,(H,12,13,15)

InChI Key

KFOMWLPDGGARNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=CC(=C1)CO

Origin of Product

United States

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